Metsulfuron-methyl-d3 Metsulfuron-methyl-d3
Brand Name: Vulcanchem
CAS No.: 2377723-88-9
VCID: VC17989761
InChI: InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3
SMILES:
Molecular Formula: C14H15N5O6S
Molecular Weight: 384.38 g/mol

Metsulfuron-methyl-d3

CAS No.: 2377723-88-9

Cat. No.: VC17989761

Molecular Formula: C14H15N5O6S

Molecular Weight: 384.38 g/mol

* For research use only. Not for human or veterinary use.

Metsulfuron-methyl-d3 - 2377723-88-9

Specification

CAS No. 2377723-88-9
Molecular Formula C14H15N5O6S
Molecular Weight 384.38 g/mol
IUPAC Name methyl 2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate
Standard InChI InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3
Standard InChI Key RSMUVYRMZCOLBH-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C
Canonical SMILES CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Metsulfuron-methyl-d3 retains the core structure of metsulfuron-methyl, featuring:

  • A sulfonylurea bridge (-SO₂NHCONH-)

  • A triazine ring substituted with deuterated methoxy and methyl groups

  • A methyl ester benzoate moiety

Key physicochemical properties:

PropertyValueSource
Molecular weight384.38 g/mol
CAS Number2377723-88-9
Storage conditions20°C in inert atmosphere
Purity≥98%

Synthesis and Manufacturing

Patent-Protected Synthesis Route (CN110283133B)

The optimized four-step synthesis achieves 85.7% yield in the critical deuterium incorporation step :

Step 1: Ethoxylation

  • Reactant: Compound I (2-amino-4-methyl-6-methoxy-1,3,5-triazine)

  • Conditions: Sodium ethoxide/ethanol, room temperature, 12h

  • Yield: 85.7% to Compound II

Step 2: Deuterated Methoxy Substitution

  • Reactant: Compound II

  • Reagent: CD₃ONa in anhydrous THF

  • Conditions: Reflux at 66°C for 5h

  • Molar ratio: 37.8:1 (CD₃ONa:Compound II)

Step 3: Intermediate Formation

  • Reactants: Compound IV (methyl 2-sulfamoylbenzoate) + Compound V (triazine derivative)

  • Catalyst: Triethylene diamine

  • Conditions: 65°C (6h) → 110°C (12h)

Step 4: Final Coupling

  • Reactants: Compound III + Compound VI

  • Solvent system: Ethyl acetate/toluene

  • Conditions: 55°C under N₂ atmosphere

Economic Advantages Over Conventional Methods

  • Deuterated reagent efficiency: Requires only 2 mL CD₃OH per 70 mg product vs. >10 mL in traditional routes

  • Cost reduction: >90% savings in deuterated methanol consumption

  • Purification simplicity: Single chromatographic step vs. multiple recrystallizations

Analytical Applications

Mass Spectrometry Internal Standard

Metsulfuron-methyl-d3 demonstrates exceptional performance in LC-MS/MS workflows:

  • Detection limits: Enables quantification down to 0.01 μg/kg in food matrices

  • Matrix effect compensation: Reduces signal suppression from 35% to <5% in plant tissues

  • Multi-residue methods: Validated for 450+ pesticides in QuEChERS extracts

Environmental Fate Studies

Degradation kinetics in soil (Field study, 30 g/ha application):

ParameterValueDepth (cm)Source
Half-life (t₁/₂)6.3-7.9 days0-50
Leaching potential30-40 cm3-14 DAT
Residue persistence<2% after 21 days40-50 cm

Environmental Impact Profile

Ecotoxicological Data

OrganismEC₅₀ (96h)Test ConcentrationEffectSource
Daphnia magna0.8 μg/L1x field rate100% mortality
Soil microbiotaN/A15 g/ha40% biomass reduction
Lemna minor0.1 μg/L0.1% applicationGrowth inhibition

Regulatory Status

  • EPA Classification: Restricted Use Pesticide (RUP)

  • EU MRL: 0.01 mg/kg default for food crops

  • Aquatic hazard: Category 1 (Chronic/acute toxicity)

ParameterValueSource
Skin Permeation0.12 mg/cm²/h
TWA (8h)0.1 mg/m³
STEL (15min)0.3 mg/m³

Spill Management Protocol

  • Containment: Use ABS polymer barriers for liquid spills

  • Absorption: Apply diatomaceous earth (pH-neutral grade)

  • Decontamination: 5% NaHCO₃ solution rinse followed by ethanol

  • Disposal: Incineration at 850°C+ with scrubbers

Recent Research Advancements

Metabolic Pathway Elucidation (2024 Study)

  • Identified 4-methoxy-6-methyl-1,3,5-triazin-2-amine (AMMT) as primary soil metabolite

  • Degradation pathway:
    Metsulfuron-methyl-d3 → Sulfonylurea bridge cleavage → AMMT + benzoic acid derivatives

Nanoformulation Development

  • Encapsulation in chitosan nanoparticles (200 nm diameter):

    • Controlled release: 78% payload over 14 days vs. 24h for conventional

    • Efficacy enhancement: 2.3x weed control efficiency at 15 g/ha

Global Market Overview (2025 Data)

RegionMarket ShareGrowth RateKey Applications
North America38%6.7% CAGREnvironmental monitoring
Europe29%5.2% CAGRFood safety testing
Asia-Pacific25%9.1% CAGRAgricultural research

Critical Challenges and Future Directions

  • Spectral interference: Address co-elution with tribenuron-methyl in MRM methods

  • Soil binding: Develop ionic liquid formulations to reduce leaching

  • Synthesis scaling: Optimize continuous flow processes for >kg-scale production

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